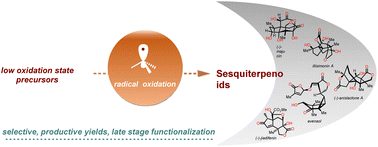Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach
Organic Chemistry Frontiers Pub Date: 2023-03-16 DOI: 10.1039/D3QO00314K
Abstract
The necessity for highly selective oxidative transformations towards the synthesis of complex natural compounds such as sesquiterpenoids makes total synthesis a rich terrain of development for powerful widely applicable methods. Due to excessive oxidative decoration of sesquiterpenoids, which is traced back to the impressive performance of monooxygenases, synthetic efforts have been recently directed also towards more monooxygenase-like radical approaches to address the synthetic challenge of installing an ‘oxidase phase’ in their carbocycles. This review collects recent total syntheses of sesquiterpenoids relying mainly on radical reactions for allylic hydroxylations, hydrations and C–H oxidations.

Recommended Literature
- [1] A generalized method for constructing hypothetical nanoporous materials of any net topology from graph theory†
- [2] Determination of modifications in rat liver due to phthalate uptake by SAM, RS, and ICP-OES
- [3] Advanced development of a non-ionic surfactant and cholesterol material based niosomal gel formulation for the topical delivery of anti-acne drugs
- [4] High lubricity and electrical responsiveness of solvent-free ionic SiO2 nanofluids†
- [5] Highly efficient and sensitive screening of ractopamine in foodstuffs by HPLC-FLD using fluorescent labeling and ultrasonic-assisted dispersive liquid–liquid microextraction
- [6] Unprecedented preparation of pincer bis(oxazolinyl)phenyl ligands on solid support and their use in the first heterogeneously-catalyzed enantioselective allylation of aldehydes†
- [7] The dissociation constants of the ammonium and methyl ammonium ions in 60 % aqueous methanol
- [8] Tuning product selectivity in the MTO reaction over Zn-modified SSZ-13 catalysts
- [9] Tumor-triggered personalized microRNA cocktail therapy for hepatocellular carcinoma†
- [10] Synthesis of donor–acceptor copolymers based on anthracene derivatives for polymer solar cells†










